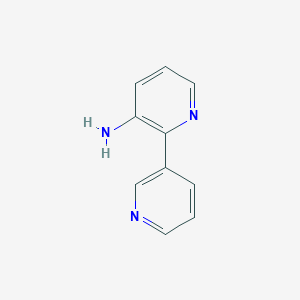

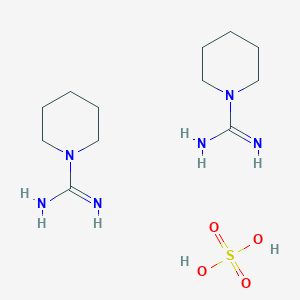

![molecular formula C8H8N2O B178138 Imidazo[1,2-a]pyridin-8-ylmethanol CAS No. 111477-17-9](/img/structure/B178138.png)

Imidazo[1,2-a]pyridin-8-ylmethanol

Vue d'ensemble

Description

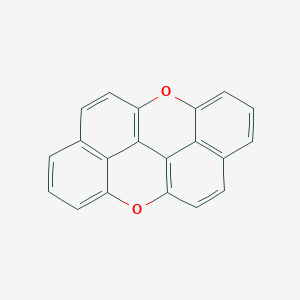

Imidazo[1,2-a]pyridin-8-ylmethanol is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with a hydroxymethyl group attached at the 8th position.

Applications De Recherche Scientifique

Imidazo[1,2-a]pyridin-8-ylmethanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Industry: Utilized in the development of materials with specific electronic or optical properties

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridin-8-ylmethanol is a derivative of imidazo[1,2-a]pyridine, which has been identified as a covalent anticancer agent . The primary target of this compound is KRAS G12C , a mutation found in various types of cancer . KRAS G12C inhibitors are a promising class of anticancer drugs, and this compound derivatives have shown potential in this area .

Mode of Action

The compound interacts with its target, KRAS G12C, through a covalent bond . This interaction inhibits the function of the KRAS G12C protein, thereby disrupting the growth and proliferation of cancer cells . The compound’s mode of action is facilitated by the Groebke–Blackburn–Bienaymè reaction .

Biochemical Pathways

The inhibition of kras g12c disrupts several downstream signaling pathways involved in cell growth and proliferation

Pharmacokinetics

The compound’s potent anticancer activity suggests that it may have favorable bioavailability .

Result of Action

The inhibition of KRAS G12C by this compound results in the suppression of cancer cell growth and proliferation . In vitro anticancer assays have shown that this compound derivatives exhibit submicromolar inhibitory activity against various tumor cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with methanol stabilizes all species by means of hydrogen-bonding . Additionally, the compound’s efficacy and stability may be affected by factors such as pH, temperature, and the presence of other molecules in the environment .

Analyse Biochimique

Biochemical Properties

Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .

Cellular Effects

Derivatives of imidazo[1,2-a]pyridine have shown significant anti-cancer activities . For instance, the compound 10b, a derivative of imidazo[1,2-a]pyrazine, has shown good IC50 at a μM concentration against various cell lines .

Molecular Mechanism

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Metabolic Pathways

Imidazo[1,2-a]pyrimidine, a similar compound, has been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-8-ylmethanol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazopyridine core. This can be further functionalized to introduce the hydroxymethyl group at the 8th position. Key reaction conditions often include the use of catalysts such as iodine or transition metals, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Multicomponent reactions and tandem reactions are often employed to streamline the synthesis process and reduce the number of steps required .

Analyse Des Réactions Chimiques

Types of Reactions

Imidazo[1,2-a]pyridin-8-ylmethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the imidazopyridine core to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazopyridine ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or organometallic reagents under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield imidazo[1,2-a]pyridine-8-carboxylic acid, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Comparaison Avec Des Composés Similaires

Imidazo[1,2-a]pyridin-8-ylmethanol can be compared with other similar compounds such as imidazo[1,2-a]pyrimidines and imidazo[1,5-a]pyridines. These compounds share a similar fused bicyclic structure but differ in the specific heteroatoms and functional groups present. For example:

Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring fused to the imidazole ring and are known for their applications in medicinal chemistry as antiviral and anticancer agents.

Imidazo[1,5-a]pyridines: These compounds have a different fusion pattern and are used in materials science for their luminescent properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties .

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridin-8-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRHUJOMCLYOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452452 | |

| Record name | Imidazo[1,2-a]pyridin-8-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111477-17-9 | |

| Record name | Imidazo[1,2-a]pyridin-8-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

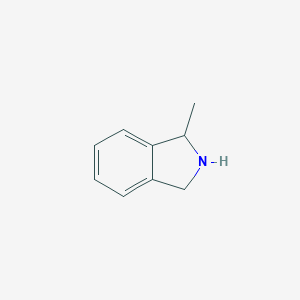

![4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B178070.png)

![2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B178083.png)